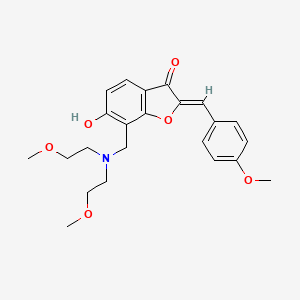

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Description

This compound is a benzofuran-3(2H)-one derivative featuring a 4-methoxybenzylidene substituent at position 2 and a bis(2-methoxyethyl)amino-methyl group at position 5. The Z-configuration of the benzylidene moiety is critical for its stereoelectronic properties, influencing interactions with biological targets or materials. The hydroxyl group at position 6 and methoxy groups on the benzylidene and aminoethyl side chains enhance solubility and modulate reactivity .

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-27-12-10-24(11-13-28-2)15-19-20(25)9-8-18-22(26)21(30-23(18)19)14-16-4-6-17(29-3)7-5-16/h4-9,14,25H,10-13,15H2,1-3H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXCNNANUKURQG-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a novel compound within the benzofuran family, known for its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with multiple functional groups that contribute to its biological activity. The presence of methoxyethyl amine groups enhances its solubility and interaction with biological targets.

1. Cytotoxic Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in K562 cells, a model for chronic myeloid leukemia. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases.

Table 1: Cytotoxic Effects of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (Z)-7... | K562 | 15 | ROS generation, mitochondrial dysfunction |

| Compound X | MCF-7 | 10 | Caspase activation |

| Compound Y | HeLa | 20 | Apoptosis induction |

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been extensively documented. One study reported that a similar benzofuran compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro.

Table 2: Anti-inflammatory Effects of Related Compounds

| Compound | Cytokine Reduction (%) | Concentration (µM) |

|---|---|---|

| Compound A | TNF-α: 93.8% | 50 |

| Compound B | IL-1β: 98% | 100 |

| (Z)-7... | IL-8: 71% | 100 |

3. Antioxidant Activity

The antioxidant capacity of (Z)-7... was evaluated using the DPPH scavenging assay. The compound demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 3: DPPH Scavenging Activity

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 ± 2.1 |

| 50 | 14.02 ± 1.8 |

| 100 | 11.59 ± 1.8 |

| 200 | 23 ± 2.5 |

Case Studies

Case Study 1: Cytotoxicity in K562 Cells

In a controlled experiment, K562 cells were treated with varying concentrations of (Z)-7... for 72 hours. The results indicated a dose-dependent reduction in cell viability, corroborating the compound's potential as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

A study involving murine macrophages treated with the compound showed significant suppression of NF-κB activity, suggesting a mechanism for its anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

A closely related analog, (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one (CAS: 900275-73-2), replaces the 4-methoxybenzylidene group with a 2-chlorobenzylidene moiety . Key differences include:

- Electronic Effects : The 4-methoxy group is electron-donating (+M effect), stabilizing the benzylidene system, whereas the 2-chloro substituent is electron-withdrawing (-I effect), increasing electrophilicity.

Table 1: Substituent Comparison

| Position | Target Compound | Chloro Analog (CAS: 900275-73-2) |

|---|---|---|

| C2 | 4-OCH₃ | 2-Cl |

| C7 | -CH₂-N(bis(2-methoxyethyl)) | Identical |

Comparison with Natural Benzofuran Derivatives

Natural products like Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago) share benzofuran cores but lack synthetic modifications such as the bis(2-methoxyethyl)amino-methyl group . These compounds are glycosylated, enhancing water solubility, whereas the target compound relies on methoxyethyl chains for lipophilicity modulation.

Table 2: Pharmacokinetic Properties

Spectroscopic Characterization

While specific NMR data for the target compound are unavailable, analogs like the chloro derivative (CAS: 900275-73-2) show characteristic signals:

- ¹H-NMR : Aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.2–3.8 ppm.

- ¹³C-NMR : Benzofuran carbonyl at ~δ 170 ppm, methoxy carbons at ~δ 55–60 ppm .

Environmental and Regulatory Considerations

Toxicological data for the target compound are unavailable, but revisions to TRI reports (e.g., manganese, zinc, and lead compounds) highlight the importance of accurate environmental monitoring for synthetic derivatives . The methoxyethyl side chains may reduce persistence compared to halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.